sodium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate;hydrate
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Overview
Description
The compound identified as “sodium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate;hydrate” is a chemical entity with significant scientific interest
Preparation Methods
The preparation of sodium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate;hydrate involves specific synthetic routes and reaction conditions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid in a one-step synthesis . This reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product. Industrial production methods may involve scaling up this synthesis process and optimizing reaction parameters to achieve higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
sodium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate;hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction can lead to the formation of reduced compounds with altered functional groups.
Scientific Research Applications
sodium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate;hydrate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential role in protein modification and ubiquitination processes . In medicine, this compound is being explored for its potential therapeutic applications, particularly in the context of gene expression regulation and DNA damage response . Additionally, it has industrial applications in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate;hydrate involves its interaction with specific molecular targets and pathways. It is known to possess E3 ubiquitin ligase activity, which plays a crucial role in protein ubiquitination and degradation . This compound interacts with E2 ubiquitin ligases via its C4C4 RING domain, facilitating the transfer of ubiquitin to target proteins. This process is essential for regulating protein levels and maintaining cellular homeostasis. Additionally, this compound is involved in the DNA damage response, where it gets phosphorylated in response to DNA damage, contributing to cell cycle arrest and repair mechanisms .
Comparison with Similar Compounds
sodium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate;hydrate can be compared with other similar compounds, such as other E3 ubiquitin ligases and transcription regulators. Some similar compounds include CCR4-associated factor 4 and NOT4 homologs . What sets this compound apart is its unique combination of a ring-type zinc finger domain, an RNA recognition motif, and a bipartite nuclear localization signal . These structural features enable it to interact with a wide range of molecular targets and participate in diverse cellular processes.
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7.Na.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;;/h1-4,6-9,12H,(H,10,11);;1H2/q;+1;/p-1/t1-,2-,3+,4-,6?;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXOVWIMYQPHRO-HWZSTGBWSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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